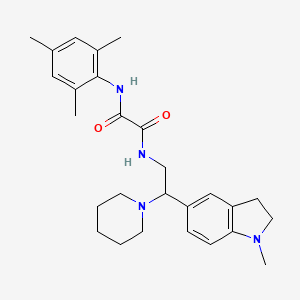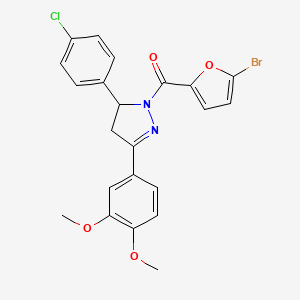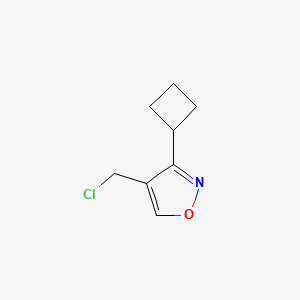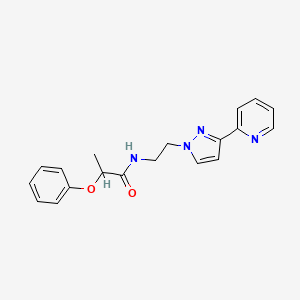![molecular formula C17H26N6OS B2541586 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 946282-12-8](/img/structure/B2541586.png)
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a synthetic compound with complex chemical structure. Known for its unique molecular framework, this compound has gained interest in both academic and industrial research. Its structural features include a pyrazolo[3,4-d]pyrimidine core with methylthio, propylamino, and cyclopentanecarboxamide functionalities, making it a candidate for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Formation of the Pyrazolo[3,4-d]pyrimidine Core: This involves cyclization reactions starting from suitable precursor molecules like aminopyrazoles and carboxylic acids. Reaction conditions often include high temperatures and the presence of strong acids or bases to facilitate cyclization.
Functional Group Addition: The incorporation of the methylthio and propylamino groups can be achieved through subsequent reactions such as thiolation and amination. Typical reagents include methylthio chloride and propylamine.
Final Assembly: The coupling of the functionalized pyrazolo[3,4-d]pyrimidine with cyclopentanecarboxylic acid involves peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods:
Industrial production often scales up the laboratory methods with optimizations for cost, yield, and environmental impact. Automated reactors, continuous flow processes, and the use of greener solvents and catalysts are typical adjustments to make the production commercially viable.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core or functional groups can be performed using hydride sources such as sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the propylamino or methylthio groups, employing reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminium hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation products include sulfoxides and sulfones.
Reduction typically results in altered pyrazolo[3,4-d]pyrimidine cores or reduced functional groups.
Substitution reactions yield various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds diverse applications in scientific research:
Chemistry: Used as a building block for designing new molecules, due to its stable pyrazolo[3,4-d]pyrimidine core.
Biology: Explored as a molecular probe in biochemical assays to study enzyme interactions and signaling pathways.
Medicine: Investigated for potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of specialized materials and chemicals due to its multifunctional structure.
Wirkmechanismus
The precise mechanism by which N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide exerts its effects depends on its application.
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways involving protein kinases, impacting cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidines
6-(propylamino)pyrazolo[3,4-d]pyrimidines
Cyclopentanecarboxamide derivatives with substituted pyrazolo[3,4-d]pyrimidines
Uniqueness:
The presence of both the methylthio and propylamino groups, along with the cyclopentanecarboxamide moiety, provides a multifaceted approach for interacting with biological systems, offering potential advantages in specificity and efficacy over similar compounds.
Eigenschaften
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-3-8-18-14-13-11-20-23(15(13)22-17(21-14)25-2)10-9-19-16(24)12-6-4-5-7-12/h11-12H,3-10H2,1-2H3,(H,19,24)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJCCFOFOPFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B2541504.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2541508.png)
![5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline](/img/structure/B2541510.png)
![N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2541512.png)
![1-benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2541513.png)


![5-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]furan-2-carboxamide](/img/structure/B2541516.png)

![4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2541520.png)

![2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2541522.png)

